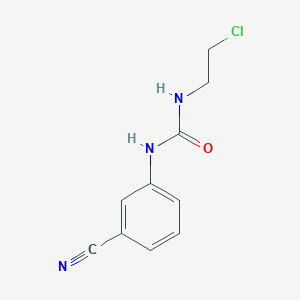

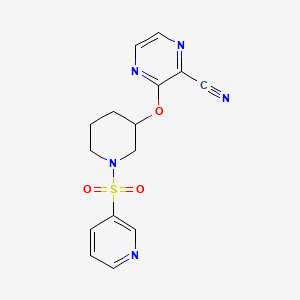

![molecular formula C15H13FN4O5S B3007277 5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034360-75-1](/img/structure/B3007277.png)

5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a fluoropyrimidinyl group, a pyrrolidinyl moiety, and a benzo[d]oxazolone ring system. These structural motifs are commonly found in compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 5-phenylpyrrolo[2,1-c][1,4]benzoxazepines, which share a similar benzoxazepine core to our compound of interest, were synthesized using a nucleophilic aromatic fluoride displacement-cyclization strategy . This method involved the formation of a key intermediate through Vilsmeier formylation followed by the addition of a Grignard reagent and subsequent cyclization. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound includes a benzo[d]oxazol-2(3H)-one core, which is a heterocyclic system known for its diverse biological activities. The presence of a 5-fluoropyrimidin-2-yl group suggests the potential for DNA or enzyme interaction, given the known properties of fluoropyrimidines in medicinal chemistry. The pyrrolidinyl group could confer additional binding properties or influence the overall conformation of the molecule.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been described, related compounds have shown reactivity under certain conditions. For example, substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids were reacted with various amines in polyphosphoric acid to yield different heterocyclic systems . This suggests that the fluoropyrimidinyl group in our compound could also undergo condensation reactions with amines or other nucleophiles, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The fluorine atom in the fluoropyrimidinyl group is likely to affect the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate biological membranes. The benzo[d]oxazol-2(3H)-one core may contribute to the compound's stability and its potential to engage in hydrogen bonding, which could be relevant for its interaction with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity

Synthesis and Metabolic Study : The compound has been synthesized and studied for its biotransformation pathways and metabolic stability. It showed significant stability in human liver microsomes, indicating potential for further pharmacological exploration (Kubowicz-Kwaoeny et al., 2019).

Antitumor and Antibacterial Properties : Various derivatives of the compound have demonstrated potent antitumor and antibacterial activities. Certain derivatives were more effective than standard drugs in inhibiting cancer cell lines and bacteria (Hafez et al., 2017).

Anticonvulsant Agents : Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. One derivative showed a protective index much higher than the reference drug phenytoin, indicating its potential as an anticonvulsant agent (Malik & Khan, 2014).

Chemical Synthesis and Process Development

Process Development : The synthesis process for derivatives of this compound, including relative stereochemistry, diastereoselection, and synthetic routes, has been extensively studied. This research is crucial for the large-scale production of pharmacologically active derivatives (Butters et al., 2001).

Novel Antitumor Drugs : Derivatives of this compound have been designed and synthesized for use as antitumor agents with low toxicity. Some derivatives showed high antitumor activity and low toxicity in mice, suggesting their potential as effective cancer treatments (Huang et al., 2001).

COX-2 Inhibitors and Anticancer Screening : Certain cyanopyrimidine hybrids of the compound have shown potent COX-2 inhibitory activities and demonstrated anticancer activity against multiple cell lines. They also displayed low cytotoxicity on normal cell lines, indicating their therapeutic potential (Al-Ghulikah et al., 2022).

Propiedades

IUPAC Name |

5-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O5S/c16-9-6-17-14(18-7-9)24-10-3-4-20(8-10)26(22,23)11-1-2-13-12(5-11)19-15(21)25-13/h1-2,5-7,10H,3-4,8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMMOPNLANUGLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

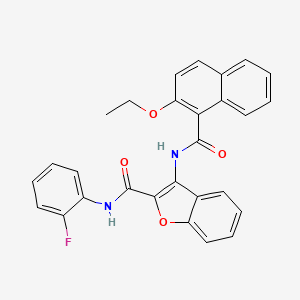

![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)

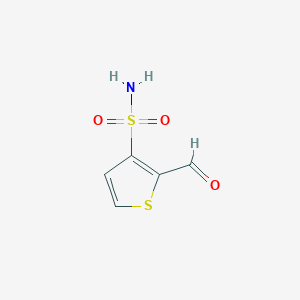

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)

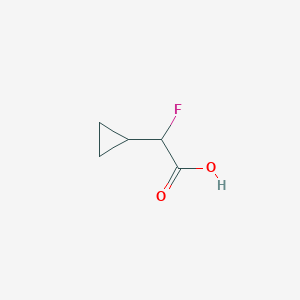

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)

![5-(6-Fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3007203.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)

![8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3007212.png)

![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)